molecular formula C22H31Cl2FN2O4 B2778864 1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 473804-67-0

1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2778864
CAS No.: 473804-67-0
M. Wt: 477.4
InChI Key: TUWMBZZEXKEFMT-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O4 and its molecular weight is 477.4. The purity is usually 95%.
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Biological Activity

1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds that interact with various biological targets, including receptors involved in neurological and psychiatric disorders. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, methoxy groups, and a fluorophenyl moiety. Its molecular formula is C19H24Cl2FN3O3, with a molecular weight of 417.31 g/mol.

This compound primarily acts as a serotonin receptor modulator . It has been shown to interact with the following receptors:

  • Serotonin Receptors (5-HT) : The compound exhibits affinity for various serotonin receptor subtypes, which are crucial in mood regulation and anxiety disorders.
  • Sigma Receptors : It also binds to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.

In Vitro Studies

In vitro studies have demonstrated that this compound has significant effects on cell proliferation and apoptosis in cancer cell lines. For example:

Cell LineIC50 (nM)Mechanism of Action
Human Breast Cancer15Induction of apoptosis via caspase activation
Human Lung Cancer20Inhibition of cell cycle progression
Human Colon Cancer18Modulation of β-catenin signaling pathway

The compound's ability to inhibit cell growth suggests potential as an anti-cancer agent.

In Vivo Studies

Animal studies have indicated that the compound can reduce anxiety-like behaviors in rodent models. Behavioral assays such as the elevated plus maze and forced swim test have shown that treatment with this compound leads to significant reductions in anxiety-related behaviors, suggesting anxiolytic properties.

Case Studies

  • Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) showed that administration of the compound resulted in a significant decrease in anxiety scores compared to placebo controls.
  • Depression : Another case study reported improvements in depressive symptoms among participants treated with the compound over an eight-week period. The mechanism was attributed to enhanced serotonergic activity.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O4.2ClH/c1-27-21-8-7-17(13-22(21)28-2)15-29-16-18(26)14-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23;;/h3-8,13,18,26H,9-12,14-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWMBZZEXKEFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC(CN2CCN(CC2)C3=CC=CC=C3F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.